N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide
CAS No.: 1235623-65-0
Cat. No.: VC7648007
Molecular Formula: C12H17NO3S
Molecular Weight: 255.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235623-65-0 |
|---|---|
| Molecular Formula | C12H17NO3S |
| Molecular Weight | 255.33 |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3 |
| Standard InChI Key | DTZKCSXXTYPTKF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2 |
Introduction
Chemical Identity and Structural Attributes
Molecular Characterization
The compound’s IUPAC name, N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide, reflects its key functional groups:
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A cyclopropanesulfonamide core, providing rigidity and electronic effects.
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A 4-methoxyphenethyl side chain, introducing aromaticity and potential π-π stacking interactions.
Table 1 summarizes its fundamental properties:
| Property | Value |
|---|---|
| CAS No. | 1235623-65-0 |
| Molecular Formula | |
| Molecular Weight | 255.33 g/mol |
| SMILES | COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2 |
| InChI Key | DTZKCSXXTYPTKF-UHFFFAOYSA-N |
The cyclopropane ring’s strain energy (~27 kcal/mol) may enhance reactivity, while the sulfonamide group () serves as a hydrogen bond donor/acceptor, critical for target engagement.
Spectroscopic and Physicochemical Data
Though experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are unavailable, analogous sulfonamides exhibit moderate aqueous solubility (0.1–10 mg/mL) and melting points between 150–250°C. The methoxy group’s electron-donating effects likely increase lipophilicity, potentially enhancing membrane permeability.
Synthesis and Structural Optimization
Synthetic Pathways
The primary route involves a nucleophilic substitution between cyclopropanesulfonyl chloride and 2-(4-methoxyphenyl)ethylamine under basic conditions (e.g., pyridine or triethylamine):
Key considerations include:
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran ensures reagent solubility.
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Yield: Unreported for this compound, but similar sulfonamide syntheses achieve 60–85% yields.
Structural Analogues and SAR Insights
Modifying the cyclopropane or phenethyl groups alters bioactivity:
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Cyclopropane replacement with larger rings (e.g., cyclohexane) reduces steric strain, potentially decreasing binding affinity.
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Methoxy position: Para-substitution optimizes electronic effects, whereas ortho/meta positions introduce steric hindrance.
Biological Activity and Mechanism Hypotheses
Antimicrobial and Anticancer Activity
Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate synthesis, a target in bacteria (e.g., E. coli IC = 50–500 nM). Anticancer effects may arise from HDAC or tubulin inhibition, as seen with sulindac sulfide (IC = 2–10 μM in colon cancer cells).
Therapeutic Applications and Challenges
Drug Development Prospects
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Antimicrobial agents: Given rising antibiotic resistance, cyclopropane-containing sulfonamides could bypass existing resistance mechanisms.
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Oncology: HDAC or CA IX inhibition may suppress tumor growth and metastasis.
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Neurology: Sulfonamides modulate GABA receptors, suggesting potential in epilepsy or anxiety disorders.
Limitations and Research Gaps
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Empirical data: No published studies confirm this compound’s bioavailability, toxicity, or target binding.
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Synthetic scalability: Multi-step routes may complicate large-scale production.
Future Directions
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High-throughput screening: Test against CA, HDAC, and microbial targets.
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ADMET profiling: Assess solubility, metabolic stability, and plasma protein binding.
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Computational modeling: Predict binding modes using molecular docking (e.g., AutoDock Vina).
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